molecular formula C15H13N5O3 B063815 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-31-3

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione

Cat. No. B063815
M. Wt: 311.3 g/mol
InChI Key: IWRFDHCQUDMHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, also known as Caffeine, is a naturally occurring alkaloid that is found in coffee, tea, and other beverages. It is widely consumed by people all over the world due to its psychoactive properties. Caffeine is known for its ability to improve mental alertness, increase energy levels, and reduce fatigue.

Mechanism Of Action

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. Adenosine binds to its receptors in the brain and causes a decrease in the release of neurotransmitters such as dopamine and glutamate. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione blocks the adenosine receptors and increases the release of dopamine and glutamate, leading to increased alertness and energy levels.

Biochemical And Physiological Effects

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the central nervous system, leading to increased mental alertness and cognitive function. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is also known to enhance athletic performance by reducing fatigue and increasing endurance.

Advantages And Limitations For Lab Experiments

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, caffeine has limitations as a research tool as well. It has a narrow therapeutic window, and high doses can cause adverse effects such as anxiety, insomnia, and tremors. Additionally, caffeine has a short half-life, and its effects wear off quickly.

Future Directions

There are several future directions for research on caffeine. One area of interest is the development of new caffeine analogs that have improved pharmacological properties. Another area of interest is the study of caffeine's effects on the microbiome and its potential role in the development of gut-brain axis disorders. Additionally, research is needed to determine the optimal dose of caffeine for various applications, such as athletic performance and cognitive function.
Conclusion:
In conclusion, 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, or 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, is a widely consumed alkaloid that has numerous pharmacological effects. It is a valuable research tool that has been extensively studied for its effects on cognitive function, athletic performance, and disease prevention. While caffeine has several advantages as a research tool, it also has limitations, and future research is needed to further understand its pharmacological properties and potential applications.

Synthesis Methods

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotechnological processes. The most common method of synthesis is extraction from natural sources. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is extracted from coffee beans, tea leaves, and cocoa beans using organic solvents. The extracted caffeine is then purified by sublimation or recrystallization.

Scientific Research Applications

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been extensively studied for its various pharmacological effects. It is known to act as a central nervous system stimulant, adenosine receptor antagonist, and phosphodiesterase inhibitor. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been shown to improve cognitive function, enhance athletic performance, and reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.

properties

CAS RN

169692-31-3

Product Name

1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione

Molecular Formula

C15H13N5O3

Molecular Weight

311.3 g/mol

IUPAC Name

1,3,11-trimethylpurino[8,7-b]quinazoline-2,4,6-trione

InChI

InChI=1S/C15H13N5O3/c1-17-9-7-5-4-6-8(9)12(21)20-10-11(16-14(17)20)18(2)15(23)19(3)13(10)22/h4-7H,1-3H3

InChI Key

IWRFDHCQUDMHNG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C

synonyms

Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3,11-trimethyl-

Origin of Product

United States

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